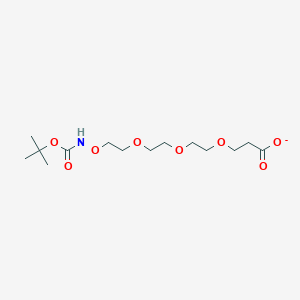
3,6,9,12-Tetraoxa-2-azapentadecanedioic acid, 1-(1,1-dimethylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
t-Boc-Aminooxy-PEG3-acid is a polyethylene glycol (PEG) derivative that contains a tert-butoxycarbonyl (Boc)-protected aminooxy group and a terminal carboxylic acid. This compound is widely used as a PEG linker in various chemical and biological applications due to its hydrophilic properties, which enhance solubility in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions
t-Boc-Aminooxy-PEG3-acid is synthesized through a series of chemical reactions involving the protection and deprotection of functional groupsThe terminal carboxylic acid is then introduced to complete the synthesis .
Industrial Production Methods
In industrial settings, the production of t-Boc-Aminooxy-PEG3-acid involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process includes steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
t-Boc-Aminooxy-PEG3-acid undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU to form stable amide bonds
Deprotection Reactions: The Boc-protected aminooxy group can be deprotected under mild acidic conditions to yield the free aminooxy group
Common Reagents and Conditions
Activators: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used to activate the carboxylic acid for amide bond formation
Deprotection Agents: Mild acids such as trifluoroacetic acid (TFA) are used to remove the Boc protecting group
Major Products Formed
The major products formed from these reactions include amide-linked conjugates and free aminooxy-PEG derivatives .
Scientific Research Applications
t-Boc-Aminooxy-PEG3-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates
Biology: Facilitates the attachment of biomolecules to surfaces or other molecules, enhancing their solubility and stability
Medicine: Employed in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents
Industry: Utilized in the development of advanced materials and coatings with improved properties
Mechanism of Action
The mechanism of action of t-Boc-Aminooxy-PEG3-acid involves its ability to form stable amide bonds with primary amine groups. This reaction is facilitated by the activation of the terminal carboxylic acid using reagents such as EDC or HATU. The Boc-protected aminooxy group can be deprotected under mild acidic conditions to yield the free aminooxy group, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG5-triethoxysilane: Contains azido and triethoxysilane moieties and is used for surface modification and click chemistry reactions.
Uniqueness
t-Boc-Aminooxy-PEG3-acid is unique due to its combination of a Boc-protected aminooxy group and a terminal carboxylic acid, which allows for versatile chemical modifications and enhanced solubility in aqueous media. This makes it particularly useful in applications requiring stable amide bond formation and easy deprotection under mild conditions .
Properties
Molecular Formula |
C14H26NO8- |
|---|---|
Molecular Weight |
336.36 g/mol |
IUPAC Name |
3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C14H27NO8/c1-14(2,3)23-13(18)15-22-11-10-21-9-8-20-7-6-19-5-4-12(16)17/h4-11H2,1-3H3,(H,15,18)(H,16,17)/p-1 |
InChI Key |
FRMJMYYWQYLTQT-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



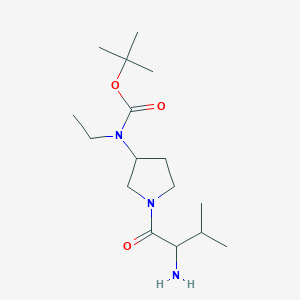
![(e)-4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B14782687.png)
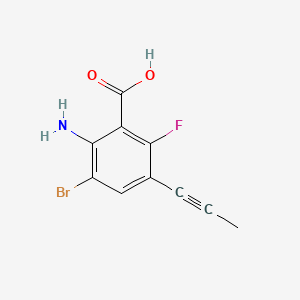
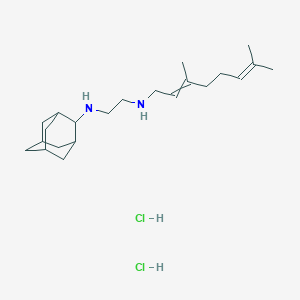
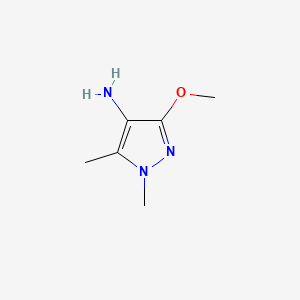
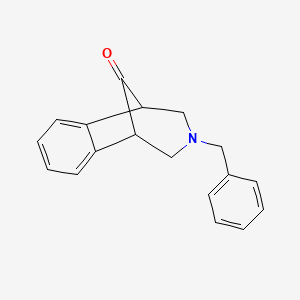
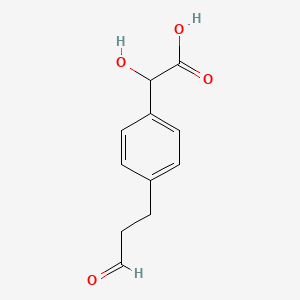
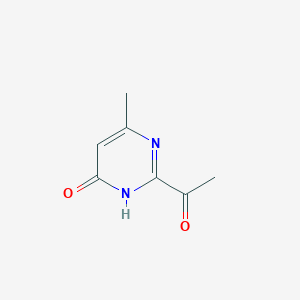
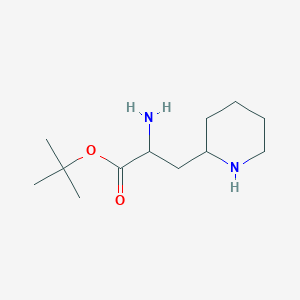
![(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14782749.png)
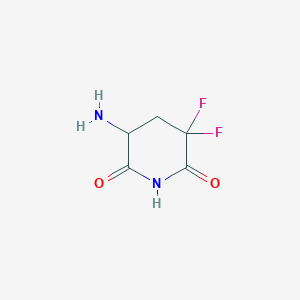
![3-Iodo-1,7-dimethyl-4,5-dihydro-1H-pyrido[4,3-b]azepine-2,8(3H,7H)-dione](/img/structure/B14782767.png)

